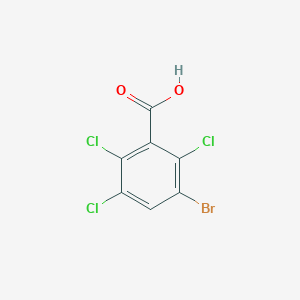

3-Bromo-2,5,6-trichlorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-2,5,6-trichlorobenzoic acid” is a chemical compound with the molecular formula C7H2BrCl3O2 . It is a white to light yellow powder or crystal . The compound has a molecular weight of 304.35 .

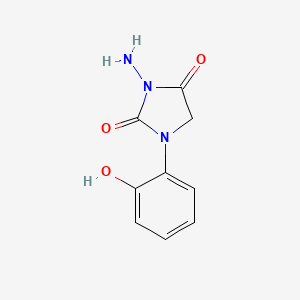

Molecular Structure Analysis

The molecular structure of “3-Bromo-2,5,6-trichlorobenzoic acid” consists of a benzoic acid core with bromine and chlorine substituents. It contains a total of 15 bonds; 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

“3-Bromo-2,5,6-trichlorobenzoic acid” is a solid at room temperature . It is soluble in methanol . The melting point is between 195.0 to 199.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

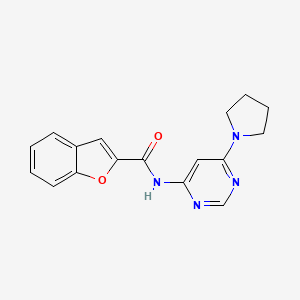

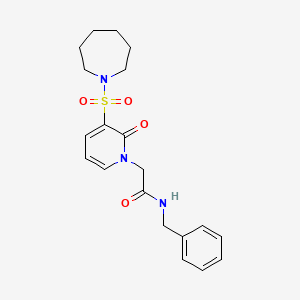

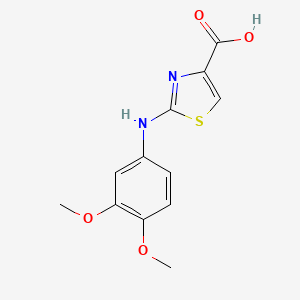

Research has shown that derivatives of trichlorobenzoic acid, including compounds structurally related to 3-Bromo-2,5,6-trichlorobenzoic acid, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing a trichlorophenyl moiety has demonstrated promising antimicrobial and anti-inflammatory activities (Karegoudar et al., 2008).

Chemical Transformations and Synthesis Techniques

The compound has also been a subject of study in the context of chemical transformations. For example, research on the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides has provided valuable insights into synthetic methodologies for halogenated benzoic acids, contributing to the development of more efficient synthetic routes in organic chemistry (Gohier & Mortier, 2003).

Environmental Impacts and Detection of Byproducts

Furthermore, the environmental impact of brominated and chlorinated compounds, including those related to 3-Bromo-2,5,6-trichlorobenzoic acid, has been a significant area of research. Studies have investigated the formation and decomposition of brominated disinfection byproducts in water treatment processes, highlighting the need for monitoring and managing these compounds due to their potential health risks (Zhai & Zhang, 2011).

Material Science and Luminescence Properties

In material science, research on the synthesis, crystal structures, and fluorescence properties of dinuclear Tb(III) and Sm(III) complexes with halogenated benzoic acid has shown that these compounds exhibit high emission quantum efficiencies, indicating potential applications in the development of luminescent materials (Yue et al., 2014).

Safety and Hazards

“3-Bromo-2,5,6-trichlorobenzoic acid” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It is known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that benzoic acid derivatives generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine .

Result of Action

Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action of benzoic acid derivatives .

Eigenschaften

IUPAC Name |

3-bromo-2,5,6-trichlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYGQRMQEYALNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5,6-trichlorobenzoic acid | |

CAS RN |

1539650-63-9 |

Source

|

| Record name | 3-bromo-2,5,6-trichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)

![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2894909.png)